Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate
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Overview
Description
Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a thienylsulfonyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Propanoate Backbone: Starting with a suitable propanoic acid derivative, such as methyl 3-bromopropanoate.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by a 2-chlorophenyl group.
Attachment of the Thienylsulfonyl Group: The final step involves the sulfonylation of the intermediate compound with a thienylsulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The thienylsulfonyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitronium ions (NO2+) for nitration reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biochemical Probes: Used in biochemical assays to study enzyme interactions and inhibition.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thienylsulfonyl group can form strong interactions with protein active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Methyl 3-(2-chlorophenyl)-3-aminopropanoate: Lacks the thienylsulfonyl group, making it less versatile in certain reactions.
Methyl 3-(2-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
Uniqueness: Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a chlorophenyl and a thienylsulfonyl group allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c1-20-13(17)9-12(10-5-2-3-6-11(10)15)16-22(18,19)14-7-4-8-21-14/h2-8,12,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUDKOVCUNTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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